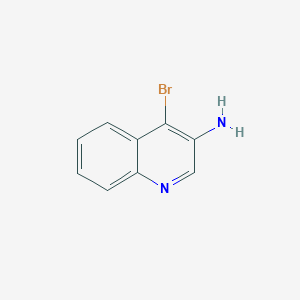

4-Bromo-3-quinolinamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIQGMJOGFFTOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346659 | |

| Record name | 4-Bromo-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36825-34-0 | |

| Record name | 4-Bromo-3-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36825-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-quinolinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 4-Bromo-3-quinolinamine, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active compounds, and the introduction of bromo and amino functionalities at specific positions offers valuable opportunities for further molecular derivatization and the development of novel therapeutic agents.[1][2]

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, based on established transformations of quinoline systems, a reliable two-step synthetic pathway is proposed. This route involves the nitration of a commercially available starting material, 4-bromoquinoline, followed by the selective reduction of the introduced nitro group to the corresponding amine.

A plausible synthetic approach is the reduction of a 4-bromo-3-nitroquinoline precursor. This method is analogous to the synthesis of similar aminoquinolines, such as the reduction of 4-isobutylamino-3-nitroquinoline to 4-isobutylamino-3-aminoquinoline via catalytic hydrogenation.[3]

Proposed Synthesis Workflow

References

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-quinolinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3-quinolinamine, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, details relevant experimental protocols, and explores its potential biological activities and mechanisms of action.

Core Physicochemical Properties

This compound, identified by the CAS number 36825-34-0, possesses a unique molecular architecture that underpins its chemical behavior and biological interactions.[1][2][3][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.073 g/mol | N/A |

| IUPAC Name | 4-bromoquinolin-3-amine | N/A |

| CAS Number | 36825-34-0 | [1][2][3][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| logP (Predicted) | Not available | |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [5] |

Synthesis and Experimental Protocols

A plausible synthetic approach for this compound could involve the bromination of a suitable quinoline precursor followed by the introduction of an amino group at the 3-position. The following diagram illustrates a generalized workflow for the synthesis of a substituted aminoquinoline, which can be adapted for this compound.

A detailed experimental protocol for a related compound, 3-aminoquinoline from 3-bromoquinoline, via the Buchwald-Hartwig amination is available and can serve as a starting point for developing a specific protocol for this compound.[7] This would typically involve reacting a di-halogenated quinoline precursor with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand and base.

Biological Activity and Signaling Pathways

Quinoline derivatives are recognized for their broad spectrum of biological activities, including anticancer and antiprotozoal properties.[3][8][9][10][11][12][13][14][15] The 4-aminoquinoline scaffold, in particular, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.

Potential Mechanisms of Action

While specific studies on the mechanism of action of this compound are limited, the broader class of 4-aminoquinolines is known to exert its biological effects through various mechanisms:

-

Antiprotozoal Activity: One of the most well-documented mechanisms for antimalarial 4-aminoquinolines is the interference with heme detoxification in the parasite's food vacuole. These compounds are thought to inhibit the polymerization of heme into hemozoin, leading to the accumulation of toxic free heme and subsequent parasite death.

-

Modulation of Toll-Like Receptors (TLRs): Some quinoline derivatives have been shown to act as agonists or antagonists of Toll-like receptors (TLRs), which are key components of the innate immune system.[5][16][17][18][19] This immunomodulatory activity can contribute to their therapeutic effects in various diseases, including cancer and infectious diseases. The interaction with TLRs can trigger downstream signaling cascades, leading to the production of cytokines and other immune mediators.

-

Mitochondrial Dysfunction: There is evidence to suggest that certain quinoline compounds can induce mitochondrial dysfunction in cancer cells and parasites.[20][21][22][23][24] This can involve the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and ultimately, cell death.

The following diagram illustrates a potential signaling pathway involving the modulation of Toll-like receptors by a quinoline derivative.

Experimental Workflows for Analysis

The characterization and purity analysis of synthesized this compound would typically involve a combination of chromatographic and spectroscopic techniques. A standard workflow for the analysis of such a compound is outlined below.

High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound.[25][26][27] Liquid chromatography-mass spectrometry (LC-MS) provides crucial information about the molecular weight, confirming the identity of the target molecule. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise molecular structure and confirming the positions of the bromo and amino substituents on the quinoline ring. Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a complete experimental dataset for all its physicochemical properties is not yet available, existing knowledge of related quinoline derivatives provides a strong basis for its synthesis, analysis, and biological evaluation. Further research is warranted to fully elucidate its properties and therapeutic potential, including detailed studies on its mechanism of action and interaction with specific biological targets and signaling pathways. This in-depth guide serves as a valuable resource for researchers embarking on the study of this intriguing molecule.

References

- 1. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. Toll-like receptor 7 and 8 imidazoquinoline-based agonist/antagonist pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-3-fluoroaniline(656-65-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Novel quinoline derivatives with broad-spectrum antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiprotozoal Activities of Tetrazole-quinolines with Aminopiperidine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiprotozoal activity of some new synthetic substituted quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Potent and Selective Quinoline-Based Toll-like Receptor 9 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toll-like receptor-guided therapeutic intervention of human cancers: molecular and immunological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationships in Human Toll-like Receptor 8-Active 2,3-diamino-furo[2,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Natural Compounds Modulating Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. stacks.cdc.gov [stacks.cdc.gov]

- 24. Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

4-Bromo-3-quinolinamine (CAS: 36825-34-0): A Technical Guide for Researchers

Disclaimer: Publicly available experimental data for 4-Bromo-3-quinolinamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to serve as a foundational resource for researchers. The experimental protocols and spectral data presented are proposed and predictive, requiring experimental validation.

Introduction

This compound is a halogenated derivative of the 3-aminoquinoline scaffold. The quinoline ring system is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. The presence of an amino group and a bromine atom on the quinoline core makes this compound a potentially valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science. The 4-aminoquinoline class, in particular, has been extensively investigated for its therapeutic potential, most notably as antimalarial agents. This document outlines the key physicochemical properties, a proposed synthetic route, predicted spectral characteristics, and the potential biological significance of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These are based on its chemical structure and information from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 36825-34-0 | [1] |

| Molecular Formula | C₉H₇BrN₂ | [1] |

| Molecular Weight | 223.07 g/mol | [1] |

| IUPAC Name | 4-bromoquinolin-3-amine | |

| SMILES | Nc1cnc2c(c1Br)cccc2 | |

| Appearance | Predicted to be a solid at room temperature |

Synthesis and Experimental Protocols

Proposed Synthesis: Buchwald-Hartwig Amination of 3,4-Dibromoquinoline

A potential route to this compound is the selective amination of 3,4-dibromoquinoline. The differential reactivity of the bromine atoms at the 3- and 4-positions of the quinoline ring would be key to the success of this approach.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (Proposed):

-

Reaction Setup: To an oven-dried Schlenk tube, add 3,4-dibromoquinoline (1.0 mmol), a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add a strong base (e.g., sodium tert-butoxide, 1.5-2.0 mmol) and an ammonia surrogate (e.g., benzophenone imine, 1.1 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.

-

Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrolysis: Upon completion, cool the reaction to room temperature. Add an acidic aqueous solution (e.g., 2 M HCl) and stir to hydrolyze the imine.

-

Work-up: Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Structural Characterization and Predicted Data

The definitive identification of this compound would require a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.0 | s | 1H | H2 |

| ~7.5 - 8.2 | m | 4H | H5, H6, H7, H8 |

| ~4.0 - 5.0 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C2 |

| ~148 | C8a |

| ~140 | C3 |

| ~120 - 135 | C4a, C5, C6, C7, C8 |

| ~110 | C4 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amino group and the aromatic quinoline core.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=C and C=N stretching |

| ~1300 | Medium | C-N stretching |

| ~1050 | Strong | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom.

| m/z | Description |

| 222/224 | Molecular ion peaks ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Potential Biological Significance and Applications

While no specific biological studies on this compound have been identified, the broader class of 4-aminoquinolines is of significant interest to researchers in drug discovery.

Antimalarial Potential

4-Aminoquinolines are a cornerstone of antimalarial therapy.[2][3] Compounds in this class are known to interfere with heme detoxification in the malaria parasite's food vacuole. It is plausible that this compound and its derivatives could exhibit antimalarial activity.

Figure 2: Generalized mechanism of action for 4-aminoquinoline antimalarials.

Anticancer and Kinase Inhibition Potential

Various substituted quinolines have been investigated as anticancer agents, with some acting as kinase inhibitors.[4][5] The substitution pattern on the quinoline ring is crucial for this activity. The development of derivatives from this compound could lead to novel compounds with antiproliferative properties.

Synthetic Building Block

The bromine atom at the 4-position of this compound serves as a versatile handle for further chemical modifications through cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a wide range of substituents, enabling the generation of chemical libraries for structure-activity relationship (SAR) studies.[6]

Figure 3: Potential synthetic transformations of this compound.

Conclusion

This compound (CAS: 36825-34-0) is a chemical entity with significant potential as a building block in medicinal chemistry, particularly for the development of novel therapeutics targeting malaria and cancer. While specific experimental data for this compound remains scarce, this guide provides a robust starting point for researchers by proposing a viable synthetic route, predicting its spectral characteristics, and contextualizing its potential biological importance within the well-established field of quinoline chemistry. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological properties of this compound.

References

- 1. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 2. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. 3-Bromo-6-ethylquinolin-4-amine|C11H11BrN2|RUO [benchchem.com]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Novel Quinoline Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocyclic aromatic organic compound, has long been a cornerstone in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties of novel quinoline derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways modulated by these promising therapeutic agents.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a range of cancer cell lines, including those of the breast, colon, lung, and leukemia.[1][2][3] Their mechanisms of action are varied and often involve the targeted inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[4][5][6]

Inhibition of Key Signaling Pathways

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4] Novel quinoline derivatives have been developed as potent inhibitors of this pathway, with some acting as dual mTORC1 and mTORC2 inhibitors.[5][7] For instance, the compound 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM.[7] Another study reported quinoline derivatives with dual PI3K/mTOR inhibitory effects, with one compound exhibiting an IC50 of 0.72 µM against PI3K and 2.62 µM against mTOR.[6]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Some quinoline derivatives have been shown to exert their anticancer effects by modulating this pathway. For example, the clinical candidate BIRB796, a selective p38 MAP kinase inhibitor, features a structure that has inspired the development of novel quinoxaline inhibitors.[8]

EGFR and HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets in cancer therapy. Novel quinoline-based compounds have been designed as dual inhibitors of EGFR and HER2.[9] One such derivative demonstrated potent inhibitory activity with IC50 values of 71 nM for EGFR and 31 nM for HER2.[10] Another series of quinazoline derivatives bearing a semicarbazone moiety showed excellent inhibitory activity against the double mutant T790M/L858R EGFR.[11]

Quantitative Anticancer Activity of Novel Quinoline Derivatives

| Compound ID/Series | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| Quinoline-chalcone derivative 12e | MGC-803 (gastric) | IC50 | 1.38 µM | [12][13] |

| HCT-116 (colon) | IC50 | 5.34 µM | [12][13] | |

| MCF-7 (breast) | IC50 | 5.21 µM | [12][13] | |

| Quinoline derivative 4c | MDA-MB-231 (breast) | Tubulin Polymerization IC50 | 17 ± 0.3 µM | [2][14] |

| K-562, MOLT-4, RPMI-8226, SR (leukemia) | GI50 | 5.16 - 8.17 µM | [2] | |

| HOP-92, NCI-H23 (non-small cell lung) | GI50 | 2.37 - 3.20 µM | [2] | |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ ) | HL-60 (leukemia) | mTOR Inhibition IC50 | 64 nM | [7] |

| Quinoline-based EGFR/HER-2 dual inhibitor 5a | EGFR | IC50 | 71 nM | [9][10] |

| HER-2 | IC50 | 31 nM | [9][10] | |

| Quinazoline derivative 19b | Wild-type EGFR | IC50 | 0.05 nM | [11] |

| T790M/L858R mutant EGFR | IC50 | 5.6 nM | [11] | |

| 4-aminoquinoline derivative HA-2l | mTOR | IC50 | 66 nM | [5] |

| 4-aminoquinoline derivative HA-2c | mTOR | IC50 | 75 nM | [5] |

| Phenylsulfonylurea quinoline derivative 38 | PI3K | IC50 | 0.72 µM | [6] |

| mTOR | IC50 | 2.62 µM | [6] | |

| MCF-7 (breast) | IC50 | Comparable to control | [6] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Quinoline derivatives have a long history of use as antimicrobial agents, and novel compounds continue to show significant promise against a variety of bacterial and fungal pathogens.[15][16][17][18][19]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse. Some, like the fluoroquinolones, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Others are believed to function as peptide deformylase (PDF) inhibitors or disrupt the fungal cell wall.[17][18]

Quantitative Antimicrobial Activity of Novel Quinoline Derivatives

| Compound ID/Series | Microorganism(s) | Activity Metric | Value | Reference(s) |

| Iodo-quinoline derivatives | S. epidermidis, C. parapsilosis | MIC | Varied | [15] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | MIC | 2 µg/mL (5 µM) | [16] |

| M. tuberculosis H37Rv | MIC | 10 µg/mL (24 µM) | [16] | |

| Quinoline-based hydroxyimidazolium hybrids 7c, 7d | C. neoformans | MIC | 15.6 µg/mL | [16] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | MIC | 3.12 - 50 µg/mL | [17][18] |

| Rhodanine derivatives with quinoline fraction 24a, 24b | MDR Gram-positive bacteria | MIC | 1 µg/mL | [19] |

| Benzimidazole quinolones | MRSA | MIC | 0.125 - 0.5 µg/mL | [19] |

| Quinolone triazole 6d | MRSA | MIC | 0.5 µg/mL | [19] |

Antiviral Activity: Combating Viral Threats

Several novel quinoline derivatives have demonstrated potent antiviral activity against a range of viruses, including Enterovirus D68 (EV-D68), SARS-CoV-2, and Zika virus.[20][21][22]

Mechanisms of Antiviral Action

The antiviral mechanisms of these compounds are often virus-specific. For example, some anti-EV-D68 quinoline analogues have been shown to interact with the viral protein VP1, inhibiting viral replication at an early stage. Against the Zika virus, certain derivatives have been found to hamper its replication.[21]

Quantitative Antiviral Activity of Novel Quinoline Derivatives

| Compound ID/Series | Virus | Activity Metric | Value | Reference(s) |

| Quinoline analogue 19 | EV-D68 | EC50 | 0.05 - 0.10 µM | |

| Quinoline-morpholine hybrid 1 | SARS-CoV-2 (Vero 76 cells) | EC50 | 1.5 ± 1.0 µM | [20] |

| Quinoline-morpholine hybrid 2 | SARS-CoV-2 (Caco-2 cells) | EC50 | 5.9 ± 3.2 µM | [20] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivative 2 | Zika Virus | EC50 | 0.8 ± 0.07 µM | [21] |

| Diarylpyrazolylquinoline derivative 3 | Dengue Virus (DENV-2) | IC50 | 0.81 ± 0.07 µM | [21] |

| 2,8-Bis(trifluoromethyl)quinoline derivative 13a | Zika Virus | EC50 | 0.8 µM | [23] |

| N'-(2-hydroxybenzylidene)-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | Zika and Chikungunya Viruses | Significant activity | [23] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Novel quinoline derivatives have been investigated for their anti-inflammatory properties, with many demonstrating the ability to inhibit key inflammatory mediators.[24][25][26][27]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of nitric oxide (NO) production.[24][26] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS).[24] Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[25]

Quantitative Anti-inflammatory Activity of Novel Quinoline Derivatives

| Compound ID/Series | Target/Assay | Activity Metric | Value | Reference(s) |

| Chiral pyrazolo isoquinoline derivative 7d | NO Inhibition (LPS-induced RAW 264.7 cells) | IC50 | 20.76 µM | [24] |

| Chiral pyrazolo isoquinoline derivative 7b | NO Inhibition (LPS-induced RAW 264.7 cells) | IC50 | 33.8 µM | [24] |

| Chiral pyrazolo isoquinoline derivative 7f | NO Inhibition (LPS-induced RAW 264.7 cells) | IC50 | 26.74 µM | [24] |

| Quinoline derivative 12c | COX-2 Inhibition | IC50 | 0.1 µM | [25] |

| Quinoline derivative 14a | COX-2 Inhibition | IC50 | 0.11 µM | [25] |

| Quinoline derivative 14b | COX-2 Inhibition | IC50 | 0.11 µM | [25] |

| 1,3(2H,4H)-isoquinolinedione (FR038470 ) | Mouse iNOS Inhibition | IC50 | 8.8 µM | [26] |

| 5-chloro-2,4(1H,3H)-quinazolonedione (FR191863 ) | Mouse iNOS Inhibition | IC50 | 1.9 µM | [26] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by novel quinoline derivatives.

Caption: MAPK/ERK signaling pathway with potential points of inhibition by quinoline derivatives.

Caption: General experimental workflow for evaluating the anticancer activity of quinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of novel quinoline derivatives.

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the treatment period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Zone of Inhibition Assay for Antimicrobial Susceptibility

Principle: This agar diffusion method is used to assess the antimicrobial activity of a substance. A clear zone around an antimicrobial agent-impregnated disk indicates the inhibition of microbial growth.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the quinoline derivatives onto the agar surface. A disk with the solvent used to dissolve the compounds serves as a negative control, and a disk with a standard antibiotic serves as a positive control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is observed) in millimeters.

Minimum Inhibitory Concentration (MIC) Test

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

Procedure:

-

Serial Dilution: Prepare a series of twofold dilutions of the quinoline derivatives in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Western Blot Analysis for Protein Expression

Principle: This technique is used to detect specific proteins in a sample of tissue or cell extract. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, β-actin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the quinoline derivative for a specified time, then harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content versus cell count to determine the percentage of cells in each phase of the cell cycle.

Nitric Oxide (NO) Production Assay

Principle: The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the quinoline derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, underscore its importance in drug discovery. The ability of these compounds to modulate key signaling pathways with high potency and selectivity offers significant opportunities for the development of next-generation therapies for a wide range of diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of quinoline-based drug development.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]

- 20. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]

- 25. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of 4-Bromo-3-quinolinamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 4-Bromo-3-quinolinamine (CAS No. 36825-34-0), a substituted quinoline of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of fundamental properties and predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. Methodologies for obtaining definitive empirical data are also detailed.

Core Molecular Properties

This compound possesses a molecular formula of C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[1] The structure consists of a quinoline core with a bromine atom substituted at the C4 position and an amine group at the C3 position. These substitutions significantly influence the molecule's electronic properties and reactivity, making its precise structural confirmation paramount for any research application.

Predicted Spectroscopic and Crystallographic Data

The following tables summarize the predicted and key analytical data for this compound. These values are derived from computational models and spectral data of similar compounds, such as 3-aminoquinoline and various bromo-aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Tentative Assignment |

| ~8.70 | s | - | H2 |

| ~8.05 | d | 8.5 | H5 |

| ~7.80 | d | 8.0 | H8 |

| ~7.65 | ddd | 8.5, 7.0, 1.5 | H7 |

| ~7.45 | ddd | 8.0, 7.0, 1.0 | H6 |

| ~4.00 | br s | - | NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Tentative Assignment |

| ~148.0 | C8a |

| ~145.5 | C2 |

| ~138.0 | C4 |

| ~131.0 | C7 |

| ~129.5 | C5 |

| ~128.0 | C4a |

| ~127.5 | C6 |

| ~122.0 | C8 |

| ~115.0 | C3 |

Table 3: Key Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Expected Observation |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peaks at m/z 222 and 224 (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes. |

| Infrared Spectroscopy (KBr, cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~1620 (N-H bend), ~1580, 1480 (C=C, C=N stretch), ~1100-1000 (C-Br stretch). |

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z | 4 |

Experimental Protocols for Structural Elucidation

Definitive structural characterization of this compound requires empirical data acquisition. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon NMR spectrum on the same instrument. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition.

Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing fragmentation patterns that can aid in structural elucidation. Electrospray Ionization (ESI) is a softer technique useful for confirming the molecular ion.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Analysis: Identify the molecular ion peak (M⁺). For this compound, a characteristic isotopic pattern of two peaks of nearly equal intensity, separated by 2 m/z units, is expected due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups, such as the N-H stretches of the amine and the C-Br stretch.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms and the crystal packing.

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement software (e.g., SHELX).[2]

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and a hypothetical signaling pathway for research purposes.

Caption: Experimental workflow for the structural elucidation of this compound.

Caption: Hypothetical signaling pathway involving this compound as a kinase inhibitor.

References

4-Bromo-3-quinolinamine: A Versatile Heterocyclic Scaffold for Advanced Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-3-quinolinamine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom at the 4-position and the nucleophilic amino group at the 3-position, make it a versatile scaffold for the synthesis of a diverse array of functionalized quinoline derivatives. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents, particularly as kinase inhibitors.

Physicochemical Properties and Spectral Data

| Property | Value |

| CAS Number | 36825-34-0 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) |

Note: The physical properties are predicted based on the chemical structure and data for similar compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from a suitable quinoline precursor. This process typically includes the nitration of a bromoquinoline followed by the reduction of the nitro group to an amine.

General Synthetic Workflow

The logical workflow for the synthesis of this compound is outlined below. This process begins with the bromination of a suitable quinoline derivative, followed by nitration and subsequent reduction to yield the final product.

Experimental Protocol: Synthesis via Nitration and Reduction (General Procedure)

The following is a generalized protocol for the synthesis of this compound. Optimization may be required based on the specific starting materials and laboratory conditions.

Step 1: Synthesis of 4-Bromo-3-nitroquinoline

A suitable bromoquinoline precursor is subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity of the nitration.

-

Materials: Bromoquinoline derivative, fuming nitric acid, concentrated sulfuric acid, ice.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

-

Slowly add the bromoquinoline derivative to the cooled acid mixture with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with water until neutral, and dry to obtain crude 4-Bromo-3-nitroquinoline.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of 4-Bromo-3-nitroquinoline to this compound

The nitro group of 4-Bromo-3-nitroquinoline is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation.

-

Materials: 4-Bromo-3-nitroquinoline, reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd-C), solvent (e.g., ethanol, ethyl acetate), acid (for SnCl₂ reduction, e.g., HCl).

-

Procedure (using SnCl₂):

-

Dissolve 4-Bromo-3-nitroquinoline in a suitable solvent (e.g., ethanol).

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the quinoline solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Key Reactions of this compound

The bromine atom at the 4-position of this compound is susceptible to various palladium-catalyzed cross-coupling reactions, making it an excellent substrate for generating diverse libraries of substituted 3-aminoquinolines. The amino group at the 3-position can also be further functionalized.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 4-position.

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF/water mixture).

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC.

-

After completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 8 | 75-85 |

Note: Yields are typical ranges reported for similar substrates and are for illustrative purposes.

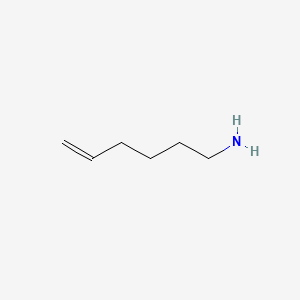

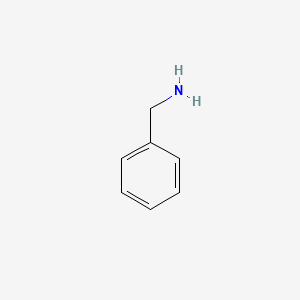

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and alkylamines, to generate N-substituted 4-amino-3-quinolinamine derivatives.

-

Materials: this compound, primary or secondary amine, palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., XPhos, RuPhos, BINAP), base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), anhydrous solvent (e.g., toluene, dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

-

Add this compound and the amine (1.1-1.5 equivalents).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOtBu (1.5) | Toluene | 100 | 12 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ (2) | Dioxane | 90 | 18 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃/BINAP (1/2) | Cs₂CO₃ (2) | Toluene | 110 | 10 | 80-90 |

Note: Yields are typical ranges reported for similar substrates and are for illustrative purposes.

Applications in Medicinal Chemistry: Kinase Inhibitors

The 4-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, with notable examples including the anti-malarial drug chloroquine. Derivatives of this compound are of particular interest as potential kinase inhibitors due to their ability to be readily diversified at the 4-position, allowing for the exploration of structure-activity relationships (SAR) by targeting the ATP-binding site of various kinases.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for cancer therapy. Several studies have shown that quinoline-based compounds can effectively inhibit kinases within this pathway, particularly PI3K and mTOR.[1]

References

Unlocking the Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the foundation for a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Its inherent versatility allows for substitutions at various positions, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles. This has led to the development of numerous clinically significant drugs.[3] This technical guide provides an in-depth overview of the therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. For researchers, scientists, and drug development professionals, this document details quantitative data, experimental methodologies, and the underlying signaling pathways associated with these therapeutic actions.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a promising class of anticancer agents, exhibiting potent activity against a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of crucial signaling pathways like those mediated by tyrosine kinases, and disruption of tubulin polymerization.[5][6]

Quantitative Anticancer Activity

The anticancer efficacy of substituted quinolines is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of various substituted quinoline derivatives against different cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | 39 | A549 (Lung) | 1.91 | [7] |

| Quinoline-Chalcone | 40 | K-562 (Leukemia) | 5.29 | [7] |

| 2-Arylquinoline | 13 | HeLa (Cervical) | 8.3 | [8] |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | 18 | HeLa (Cervical) | 13.15 | [8] |

| 2-Phenylquinolin-4-amine | 7a | HT-29 (Colon) | 8.12 | [9] |

| 2-Phenylquinolin-4-amine | 7d | HT-29 (Colon) | 9.19 | [9] |

| Quinoline-based dihydrazone | 3b | MCF-7 (Breast) | 7.016 | [10] |

| Quinoline-based dihydrazone | 3c | MCF-7 (Breast) | 7.05 | [10] |

| 4-Aminoquinoline | 4f | A549 (Lung) | comparable to doxorubicin | [11] |

| 4-Aminoquinoline | 4f | MCF-7 (Breast) | comparable to doxorubicin | [11] |

| 8-Amino-5-(aryloxy)-6-methoxy-4-methylquinoline | 7 | T47D (Breast) | 0.016 | [12] |

Key Signaling Pathways in Anticancer Activity

Apoptosis Induction: Many substituted quinolines exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the quinoline derivative PQ1 has been shown to activate both caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) in breast cancer cells.[13] Similarly, tetrahydrobenzo[h]quinoline derivatives have been observed to increase the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway, in MCF-7 cells.[14]

Caption: Apoptosis induction by substituted quinolines.

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers. Several quinoline derivatives have been developed as potent inhibitors of RTKs such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[6][15] By blocking the ATP-binding site of these kinases, quinoline-based drugs inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis.[15]

Caption: Mechanism of tyrosine kinase inhibition.

Experimental Protocols for Anticancer Activity

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[18]

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline derivative for 48-72 hours.[18]

-

MTT Addition: Remove the medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[17][18]

-

Incubation: Incubate the plate at 37°C for 1.5-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17][18]

-

Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[17][18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[18][19] Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Antimicrobial Applications of Substituted Quinolines

Substituted quinolines, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibacterial agents.[16] Their therapeutic utility also extends to antifungal and antiprotozoal activities.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted quinolines is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Fluoroquinolone | Ciprofloxacin | S. aureus | - | [16] |

| Fluoroquinolone | Ciprofloxacin | E. coli | - | [16] |

| Quinoline Derivative | 11 | S. aureus | 6.25 | [16] |

| Quinoline Derivative | 12 | E. coli | comparable to Chloramphenicol | [16] |

| Quinoline-2-one | 6c | MRSA | 0.75 | [20] |

| Quinoline-2-one | 6c | VRE | 0.75 | [20] |

| Quinoline-2-one | 6l | MRSA | - | [20] |

| Quinoline-2-one | 6o | MRSA | - | [20] |

| Novel Quinoline | 6 | C. difficile | 1.0 | [21] |

| Novel Quinoline | 7 | MRSA | 1.5 | [21] |

Key Mechanisms of Antimicrobial Action

The primary antibacterial target of quinolones is the bacterial type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[22] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[22]

Caption: Antimicrobial mechanism of quinolones.

Experimental Protocols for Antimicrobial Activity

Broth Microdilution Method for MIC Determination:

This method determines the MIC of an antimicrobial agent in a liquid growth medium.[13]

-

Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the substituted quinoline in a 96-well microtiter plate.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2]

Agar Dilution Method for MIC Determination:

This method involves incorporating the antimicrobial agent into an agar medium.[2][23]

-

Preparation of Agar Plates: Prepare a series of agar plates containing two-fold dilutions of the substituted quinoline.[23]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

-

Inoculation: Spot a standardized volume of the inoculum onto the surface of each agar plate.[23]

-

Incubation: Incubate the plates at 37°C for 16-18 hours.[23]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the microorganism on the agar surface.[23]

Antiviral Applications of Substituted Quinolines

Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and Zika virus.[24][25] Their mechanisms of action often involve the inhibition of key viral enzymes or interference with the viral replication cycle.[21][24]

Quantitative Antiviral Activity

The antiviral potency of substituted quinolines is typically expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication or activity by 50%.

| Derivative Class | Compound | Virus | EC50/IC50 (µM) | Reference |

| Linear Aromatic N-polycyclic | 1 | Bovine Viral Diarrhea Virus (BVDV) | EC50: 0.3, IC50: 0.48 | [24] |

| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine | 2 | Zika Virus | EC50: 0.8 | [24] |

| Andrographolide derivative | 4 | Zika Virus | EC50: 1.31 | [24] |

| Andrographolide derivative | 5 | Zika Virus | EC50: 4.5 | [24] |

| Quinoline derivative | 6 | Enterovirus A71 (EV-A71) | EC50: 1.238 | [24] |

| 4-[(Quinolin-4-yl)amino]benzamide | G07 | Influenza A/WSN/33 (H1N1) | EC50: 11.38, IC50: 0.23 | [16] |

| Quinoline-triazole hybrid | 6d | Influenza H1N1 | - | [12] |

| Quinoline-triazole hybrid | 6e | Influenza H1N1 | - | [12] |

| Quinoline-triazole hybrid | 9b | Influenza H1N1 | - | [12] |

| Quinoline derivative | 1ae | Influenza A Virus (IAV) | IC50: 1.87 | [23] |

| Quinolinonyl derivative | 1a | HIV-1 | EC50: 2.27 | [21] |

Key Mechanisms of Antiviral Action

Inhibition of Influenza Virus Replication: Substituted quinolines can interfere with the influenza virus life cycle at various stages. For example, some derivatives inhibit the RNA-dependent RNA polymerase (RdRp) complex, which is essential for viral genome transcription and replication.[16][26] Others may block the function of viral proteins like neuraminidase, which is involved in the release of new virus particles from infected cells.[12]

Caption: Inhibition of influenza virus replication.

Inhibition of HIV Replication: Certain quinoline derivatives have shown promise as anti-HIV agents by targeting the HIV-1 integrase (IN), an enzyme crucial for integrating the viral DNA into the host genome.[20][21] Some compounds act as allosteric inhibitors, binding to a site on the integrase distinct from the active site and inducing aberrant multimerization of the enzyme, thereby blocking its function.[20][25]

Experimental Protocols for Antiviral Activity

Plaque Reduction Assay:

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[1]

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Compound and Virus Incubation: Pre-treat the cells with various dilutions of the substituted quinoline for 1 hour. Then, infect the cells with a known titer of the virus.[1]

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.[1]

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose, methylcellulose) containing the corresponding concentrations of the quinoline derivative. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the untreated virus control, and the EC50 or IC50 value is determined.[1]

Neuroprotective Applications of Substituted Quinolines

Substituted quinolines have demonstrated significant neuroprotective potential in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][22] Their mechanisms of action often involve antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][17]

Quantitative Neuroprotective Activity

The neuroprotective effects of quinoline derivatives can be quantified by measuring their ability to protect neuronal cells from various insults.

| Derivative Class | Compound | Assay/Model | Result | Reference |

| Quinoline-O-carbamate | 3f | Aβ(25-35)-induced PC12 cell injury | Remarkable neuroprotective effects at 5 and 10 µM | [17] |

| Quinoline-O-carbamate | 3k | Aβ(25-35)-induced PC12 cell injury | Significant neuroprotective effects at 10 µM | [17] |

| Quinoline-O-carbamate | 3m | Aβ(25-35)-induced PC12 cell injury | Significant neuroprotective effects at 5 and 10 µM | [17] |

| Quinoline-O-carbamate | 3n | Aβ(25-35)-induced PC12 cell injury | Significant neuroprotective effects at 5 and 10 µM | [17] |

| QuinolylNitrone | QN23 | Oxidative stress-induced neurotoxicity | EC50 and maximal neuroprotective activity determined | [27] |

Key Signaling Pathways in Neuroprotection

Antioxidant and Anti-inflammatory Pathways: Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Substituted quinolines can exert neuroprotective effects by scavenging free radicals and modulating inflammatory pathways.[1]

Caption: Neuroprotective mechanisms of substituted quinolines.

Enzyme Inhibition: Certain quinoline derivatives can inhibit enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[22] Inhibition of AChE, for example, increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.

Experimental Protocols for Neuroprotective Activity

In Vitro Neuroprotection Assay:

This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.[1]

-

Cell Culture: Culture neuronal or neuron-like cells (e.g., SH-SY5Y, PC12) in a 96-well plate.[1]

-

Pre-treatment: Pre-treat the cells with various concentrations of the substituted quinoline derivative.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., MPP+, rotenone, amyloid-beta peptide).[1]

-

Cell Viability Assessment: After a defined incubation period, assess cell viability using an appropriate method, such as the MTT assay.[1]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the quinoline derivative compared to the toxin-treated control.

Experimental and Drug Discovery Workflows

The discovery and development of new therapeutic agents based on the quinoline scaffold typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical drug discovery workflow.

Conclusion

Substituted quinolines represent a highly versatile and pharmacologically significant class of compounds with immense therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores the importance of continued research and development in this area. The ability to readily modify the quinoline scaffold allows for the generation of extensive compound libraries, and high-throughput screening methodologies are crucial for identifying novel drug candidates. A thorough understanding of their mechanisms of action and the key signaling pathways they modulate is essential for the rational design of next-generation quinoline-based therapeutics with improved potency, selectivity, and safety profiles. This technical guide provides a foundational resource for scientists and drug development professionals to advance the exploration of substituted quinolines in the quest for novel and effective treatments for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijmphs.com [ijmphs.com]

- 20. Quinolinonyl Derivatives as Dual Inhibitors of the HIV-1 Integrase Catalytic Site and Integrase–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]